molecular formula C5H3Br2FN2 B2765094 4-Bromo-6-(bromomethyl)-5-fluoropyrimidine CAS No. 2193061-41-3

4-Bromo-6-(bromomethyl)-5-fluoropyrimidine

Cat. No.: B2765094
CAS No.: 2193061-41-3
M. Wt: 269.899
InChI Key: PBZLJSGSURLWNA-UHFFFAOYSA-N
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Description

4-Bromo-6-(bromomethyl)-5-fluoropyrimidine is a heterocyclic organic compound that contains bromine, fluorine, and pyrimidine as its core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(bromomethyl)-5-fluoropyrimidine typically involves the bromination of 5-fluoropyrimidine derivatives. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through the formation of a bromomethyl intermediate, which is then further brominated to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(bromomethyl)-5-fluoropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

  • Substituted pyrimidine derivatives with various functional groups.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

4-Bromo-6-(bromomethyl)-5-fluoropyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(bromomethyl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological macromolecules, potentially inhibiting their function. The compound may also interfere with cellular pathways by modifying key enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-Bromo-5-fluoropyrimidine
  • 6-Bromo-5-fluoropyrimidine
  • 4-Bromo-6-methyl-5-fluoropyrimidine

Comparison: 4-Bromo-6-(bromomethyl)-5-fluoropyrimidine is unique due to the presence of both bromomethyl and fluorine substituents on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The bromomethyl group enhances its potential for substitution reactions, while the fluorine atom contributes to its stability and bioactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-6-(bromomethyl)-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2FN2/c6-1-3-4(8)5(7)10-2-9-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZLJSGSURLWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Br)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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